molecular formula C20H27N5O4S B2499033 Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1448037-76-0

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2499033
CAS RN: 1448037-76-0
M. Wt: 433.53
InChI Key: XIDZFPQFOVIABS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research conducted by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing 1,3,4-oxadiazole, among other nuclei, starting from ethyl piperazine-1-carboxylate. The study investigated the antimicrobial, antilipase, and antiurease activities of these compounds, revealing that some exhibited moderate to good antimicrobial activities against tested microorganisms, with specific compounds displaying antiurease and antilipase activities. This suggests potential applications in developing antimicrobial agents and in studying enzyme inhibition mechanisms relevant to therapeutic targets (Başoğlu et al., 2013).

Synthesis and Characterization for Anticancer Evaluation

Another study by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research highlights the process of synthesizing these compounds and their subsequent testing to determine anticancer potential, with some compounds exhibiting promising results compared to a standard reference, doxorubicin. This indicates the significance of such compounds in the development of novel anticancer therapies (Rehman et al., 2018).

Antimicrobial Activity Screening

Khalid et al. (2016) synthesized N-substituted derivatives of a compound with a 1,3,4-oxadiazole core and evaluated their antimicrobial properties. The study revealed that these compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, pointing to their potential in antimicrobial drug development (Khalid et al., 2016).

Mycobacterium Tuberculosis GyrB Inhibitors

Research by Jeankumar et al. (2013) involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The synthesized compounds showed activity in various assays related to Mycobacterium tuberculosis, with specific compounds demonstrating promising inhibitory effects, highlighting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-2-28-20(27)25-10-8-24(9-11-25)17(26)13-23-6-3-15(4-7-23)18-21-22-19(29-18)16-5-12-30-14-16/h5,12,14-15H,2-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDZFPQFOVIABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

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